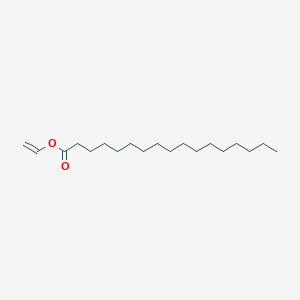

Ethenyl heptadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethenyl heptadecanoate, also known as vinyl heptadecanoate, is an organic compound with the molecular formula C19H36O2. It is an ester formed from heptadecanoic acid and ethenyl alcohol. This compound is characterized by its long hydrocarbon chain and the presence of a vinyl group, making it a versatile molecule in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions: Ethenyl heptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol, heptadecanol, through hydrogenation reactions.

Substitution: The vinyl group in this compound can participate in various substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Heptadecanol.

Substitution: Halogenated heptadecanoates.

科学的研究の応用

Applications in Biodiesel Production

One of the most significant applications of ethenyl heptadecanoate is in the production of biodiesel. This compound can be converted into fatty acid methyl esters (FAME) through transesterification with methanol, providing a renewable source of energy. The properties of this compound, such as its long carbon chain, contribute to the fuel's energy content and combustion characteristics.

This compound has also been studied for its potential as a biomarker in clinical diagnostics. It is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying fatty acid ethyl esters (FAEE) in biological samples. For instance, it has been used to assess exposure to alcohol in meconium samples from infants, helping to identify those not exposed to high levels of alcohol in utero .

Case Study: this compound as a Biomarker

In a study analyzing meconium samples from infants, ethyl heptadecanoate was added as an internal standard to ensure accurate quantification of FAEE levels. The results indicated that certain FAEE levels correlated with maternal alcohol consumption during pregnancy, demonstrating the compound's utility in clinical diagnostics .

Chemical Manufacturing

In addition to its applications in biodiesel and biomedical fields, this compound serves as an intermediate in the synthesis of various chemical compounds. Its reactivity as an ester allows it to participate in hydrolysis and other chemical reactions typical of esters, making it valuable for producing surfactants, emulsifiers, and other specialty chemicals used across different industries .

作用機序

The mechanism of action of ethenyl heptadecanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The vinyl group in the compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: The compound can be metabolized by esterases, leading to the release of heptadecanoic acid and ethenyl alcohol, which can further participate in metabolic pathways.

類似化合物との比較

Ethyl heptadecanoate: Similar in structure but with an ethyl group instead of a vinyl group.

Methyl heptadecanoate: Another ester of heptadecanoic acid, with a methyl group.

Vinyl stearate: Similar in having a vinyl group but derived from stearic acid instead of heptadecanoic acid.

Uniqueness: Ethenyl heptadecanoate is unique due to its combination of a long hydrocarbon chain and a reactive vinyl group, which provides it with distinct chemical properties and reactivity compared to other esters of heptadecanoic acid.

生物活性

Ethenyl heptadecanoate, also known as ethyl heptadecanoate, is an ester derived from heptadecanoic acid and ethanol, with the molecular formula C19H38O2. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and food chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and relevant case studies.

This compound exhibits unique chemical properties that influence its biological activity. As an ester, it can undergo hydrolysis to release heptadecanoic acid and ethanol, which are important in lipid metabolism. The compound interacts with lipid membranes and enzymes involved in lipid metabolism, suggesting a role in various metabolic pathways .

| Property | Value |

|---|---|

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.51 g/mol |

| Boiling Point | 340 °C |

| Density | 0.86 g/cm³ |

| Solubility | Insoluble in water |

Lipid Metabolism

This compound plays a significant role in lipid metabolism. It is metabolized into heptadecanoyl-CoA, which is an intermediate in the fatty acid oxidation pathway. This metabolite is transported into mitochondria by carnitine palmitoyltransferase II and subsequently catabolized to acetyl-CoA and propanoyl-CoA by acyl-CoA dehydrogenase . The involvement of this compound in lipid metabolism indicates its potential implications in metabolic disorders.

Antimicrobial Activity

Research has indicated that derivatives of ethyl heptadecanoate exhibit antimicrobial properties. For instance, a related compound, 2[4'-hydroxyphenyl]-ethyl heptadecanoate, isolated from Buddleja cordata, showed moderate antimycobacterial activity against Mycobacterium tuberculosis . This suggests that ethyl heptadecanoate and its derivatives may possess similar bioactive properties warranting further investigation.

Case Studies

- Antioxidant Properties : A study highlighted the antioxidant activity of fatty acid esters, including ethyl heptadecanoate. These compounds can protect tissues from oxidative stress, thus preventing cell damage . This property may have implications for aging and age-related diseases.

- Analgesic Effects : In a mechanistic study involving various bioactive compounds, ethyl heptadecanoate was evaluated for its analgesic activity. The results indicated that certain fractions containing this compound displayed significant analgesic effects in animal models . The mechanism involved central pathways via opioidergic receptors, suggesting potential therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and applications of ethyl heptadecanoate:

- Synthesis : Ethyl heptadecanoate is synthesized through the esterification of heptadecanoic acid with ethanol using strong acid catalysts. This process is crucial for producing high-purity compounds for research purposes .

- Applications : Beyond its biological activities, ethyl heptadecanoate is utilized in various industrial applications such as flavorings, fragrances, and as a solvent due to its favorable chemical properties .

特性

IUPAC Name |

ethenyl heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVHSQCRJMJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9003-95-6 |

Source

|

| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。